3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione
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Overview
Description
Compound 3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione is a chemical entity with unique properties and applications It is known for its specific interactions in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound 3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial formation of the core structure using base-catalyzed reactions.
Step 2: Functionalization of the core structure through substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of compound this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process includes:
Bulk synthesis: Utilizing large reactors and continuous flow systems.
Purification: Employing industrial-scale chromatography and crystallization techniques.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Compound 3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or copper.
Major Products: The major products formed from these reactions include various derivatives of compound this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Compound 3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound 3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compound 3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar core structure but different functional groups.
Compound B: Shares similar reactivity but differs in its biological activity.
Compound C: Exhibits comparable physical properties but distinct chemical behavior.
Each of these compounds has unique features that differentiate them from compound this compound, making it a valuable entity in its own right.
Properties
IUPAC Name |
3-butyl-10H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-3-8-16-12(18)15-11-14-9-6-4-5-7-10(9)17(11)13(16)19/h4-7H,2-3,8H2,1H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMENGGSVYVKZLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)N=C2NC3=CC=CC=C3N2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)N=C2NC3=CC=CC=C3N2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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